2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate is a complex organic compound characterized by its unique structural features This compound contains a bromophenyl group, an oxoethyl group, and a dioxooctahydro-ethenocyclopropa isoindolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate typically involves multi-step organic reactions. One common approach is the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then subjected to cyclization reactions to introduce the dioxooctahydro-ethenocyclopropa isoindolyl moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: This compound shares the bromophenyl and dioxolane moieties but lacks the complex isoindolyl structure.
2,4-Dibromopropiophenone: Contains a bromophenyl group but differs significantly in its overall structure and reactivity.
Uniqueness
The uniqueness of 2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate lies in its intricate structure, which combines multiple functional groups and ring systems.
Properties
Molecular Formula |
C22H20BrNO5 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoate |
InChI |
InChI=1S/C22H20BrNO5/c23-12-3-1-11(2-4-12)17(25)10-29-18(26)7-8-24-21(27)19-13-5-6-14(16-9-15(13)16)20(19)22(24)28/h1-6,13-16,19-20H,7-10H2 |
InChI Key |
TVJBVDHEPWFWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)OCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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